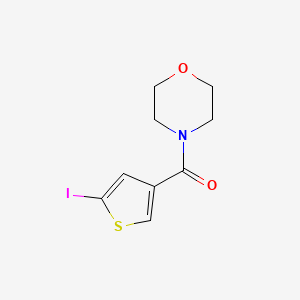

(5-Iodothiophen-3-yl)(morpholino)methanone

Description

Properties

Molecular Formula |

C9H10INO2S |

|---|---|

Molecular Weight |

323.15 g/mol |

IUPAC Name |

(5-iodothiophen-3-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C9H10INO2S/c10-8-5-7(6-14-8)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 |

InChI Key |

VEIGDARZJUHONC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC(=C2)I |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 5 Iodothiophen 3 Yl Morpholino Methanone

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond on the thiophene (B33073) ring is the most reactive site for many synthetic transformations, particularly those catalyzed by transition metals. Aryl iodides are highly prized substrates in cross-coupling reactions due to the relatively low C-I bond dissociation energy, which facilitates oxidative addition to the metal catalyst, often under milder conditions than their bromide or chloride counterparts.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the aryl iodide of (5-Iodothiophen-3-yl)(morpholino)methanone is an ideal handle for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. The Suzuki reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for the functionalization of complex molecules. nih.govnih.gov For the title compound, a Suzuki reaction would allow for the introduction of various aryl or heteroaryl substituents at the 5-position of the thiophene ring. nih.govmdpi.com The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ or Cs₂CO₃ in a solvent system like aqueous 1,4-dioxane. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgmdpi.com The development of the Buchwald-Hartwig amination has provided a versatile method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org Applying this reaction to this compound would allow for the introduction of a wide range of amino groups at the 5-position. researchgate.netmdpi.com The catalytic system typically consists of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XantPhos) with a base such as Cs₂CO₃. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. scielo.org.mxblucher.com.br This reaction is instrumental in the synthesis of conjugated systems containing arylethynyl motifs. scielo.org.mx For the title compound, this reaction would install an alkyne group at the 5-position, creating a valuable intermediate for further transformations, such as "click" chemistry or the synthesis of oligo(phenyleneethynylene)s. scielo.org.mxrsc.org The reaction is co-catalyzed by palladium and copper salts in the presence of an amine base. blucher.com.br

Below is a table summarizing representative cross-coupling reactions on related thiophene substrates.

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-dioxane/H₂O | 25-76% | nih.govd-nb.info |

| Suzuki | 2,5-Dibromo-3-methylthiophene | Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 27-63% | researchgate.net |

| Buchwald-Hartwig | Polysubstituted bromothiophenes | Anilines | Pd₂(dba)₃ / BINAP | Cs₂CO₃ / Toluene | Good to excellent | researchgate.net |

| Sonogashira | Diiodoamide with morpholine (B109124) | Arylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMSO | Good | scielo.org.mx |

| Sonogashira | 3-Iodothiophene | Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 62% | blucher.com.br |

Carbonylation and Further Aminocarbonylation Pathways

The aryl iodide moiety can also undergo palladium-catalyzed carbonylation reactions, where a carbonyl group (CO) is inserted into the carbon-iodine bond. This reaction can be performed with various nucleophiles to generate a range of carboxylic acid derivatives.

A particularly relevant transformation is aminocarbonylation, which involves a three-component reaction between the aryl iodide, carbon monoxide, and an amine. rsc.orgacs.org Using morpholine as the nucleophile in the aminocarbonylation of an aryl iodide like iodobenzene (B50100) serves as a model for potential reactions on the title compound. researchgate.net This could lead to the synthesis of thiophene-3,5-dicarboxamides. If a different amine is used, this pathway allows for the introduction of a second, distinct amide functionality onto the thiophene ring. Under different conditions, double carbonylation can occur to yield α-ketoamides. researchgate.net These reactions typically require a palladium catalyst and are conducted under a carbon monoxide atmosphere. nih.gov Recent advancements have also explored the use of stable, solid CO surrogates to avoid handling the toxic gas directly. rsc.org

| Substrate | CO Source | Amine | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | CO gas | Morpholine | Immobilized Pd catalyst | Varies | N-Benzoylmorpholine | researchgate.net |

| Aryl Iodides | Oxalic Acid (surrogate) | NH₄(H₂NCO₂) (surrogate) | Pd@PS | Double-vial system | Primary aromatic amides | rsc.org |

| (Hetero)Aryl Bromides | CO gas (slight excess) | Various amines | Palladacycle/XantPhos | Low temperature | (Hetero)Aryl amides | acs.org |

| Aryl Iodides | DMF (carbonyl source) | DMF (amine source) | Pd₂(dba)₃ | POCl₃, 120 °C | N,N-dimethylbenzamides | acs.org |

Nucleophilic Aromatic Substitution and Related Transformations

Nucleophilic aromatic substitution (SNA_r) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. diva-portal.org The mechanism typically involves the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov For this mechanism to be effective, the aromatic ring usually needs to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, which can stabilize the negative charge of the intermediate. youtube.comyoutube.com

In the case of this compound, the thiophene ring is not strongly activated. The morpholino amide group at the 3-position has complex electronic effects but is not a powerful activating group for SNA_r at the 5-position. Furthermore, in the context of SNA_r, iodide is a poor leaving group compared to fluoride, as the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com Therefore, classical SNA_r reactions are generally not a favored pathway for this specific compound under standard conditions. Cross-coupling reactions are significantly more likely to occur.

Transformations of the Morpholino Amide Functionality

The morpholino amide group provides a second handle for derivatization, although it is generally less reactive than the aryl iodide moiety.

Amide Bond Modifications and Cleavages

The amide bond is exceptionally stable, which is fundamental to its role in peptide chemistry. mdpi.com However, it can be cleaved or modified under specific, often harsh, chemical conditions.

Hydrolysis: The amide can be hydrolyzed back to the corresponding carboxylic acid (5-iodothiophene-3-carboxylic acid) and morpholine. This typically requires strong acidic or basic conditions and elevated temperatures. Metal catalysts can also promote amide bond hydrolysis under milder conditions. mdpi.comrsc.org

Reduction: The amide can be reduced to a secondary amine, yielding 1-((5-iodothiophen-3-yl)methyl)morpholine. This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Reaction with Organometallics: While challenging, reaction with certain organometallic reagents can lead to the formation of ketones. The use of Weinreb amides (N-methoxy-N-methylamides) is a classic strategy to achieve this transformation cleanly, though direct reaction on a morpholino amide is also possible but can be less controlled. chinesechemsoc.org

| Transformation | Reagents | General Product | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid + Amine | mdpi.com |

| Metal-Catalyzed Hydrolysis | Zn²⁺, Cu²⁺, or other Lewis acidic metal ions | Carboxylic acid + Amine | mdpi.comrsc.org |

| Reduction | LiAlH₄ or other strong hydrides | Secondary Amine | General knowledge |

| Gold-Triggered Cleavage | Na[AuCl₄] (on specialized allyl-glycine amides) | Free Amine | nih.gov |

Functionalization and Derivatization of the Morpholine Ring

The morpholine ring itself, while generally stable, can be functionalized. The presence of the nitrogen and oxygen atoms influences its reactivity. acs.org The nitrogen atom is a weak base and can participate in reactions typical of tertiary amines, although its reactivity is attenuated by the adjacent amide carbonyl group. acs.org More advanced strategies can target the C-H bonds of the ring or even induce ring-opening. nih.gov For example, oxidative reactions can functionalize the carbon atoms alpha to the nitrogen. mdpi.com While direct functionalization of the morpholine ring in the title compound might be challenging without affecting other parts of the molecule, it remains a potential avenue for creating structural diversity. nih.gov

Electrophilic and Nucleophilic Reactions of the Thiophene Core

The reactivity of the thiophene ring in this compound is governed by the electronic effects of its substituents: the electron-withdrawing morpholino-methanone group at the 3-position and the iodine atom at the 5-position. These substituents influence the electron density of the thiophene ring and direct the regioselectivity of incoming reagents.

Directed ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. In this compound, the morpholino-methanone group at the C-3 position is a potent DMG. uwindsor.caorganic-chemistry.org

The morpholino-methanone moiety can chelate to the lithium atom of the organolithium base, thereby directing deprotonation to the ortho positions, C-2 and C-4. For π-excessive heterocycles like thiophene, lithiation at the C-2 position is generally favored due to the inherent acidity of this proton. uwindsor.ca Therefore, treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent at low temperatures would be expected to predominantly yield the 2-lithiated species.

However, the presence of the iodine atom at the C-5 position introduces a competing reaction pathway: halogen-metal exchange. Organolithium reagents can readily exchange with aryl iodides. This process is often faster than deprotonation. Consequently, treating the title compound with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) would likely result in the formation of the 5-lithiated thiophene derivative.

The choice of the organolithium reagent and reaction conditions would be critical in selectively achieving either C-2 lithiation via DoM or C-5 lithiation via halogen-metal exchange. The resulting organolithium intermediates are versatile nucleophiles that can be trapped with a wide range of electrophiles to introduce new functional groups at either the C-2 or C-5 position.

Table 1: Predicted Outcomes of Lithiation Strategies

| Reagent | Predicted Major Product | Subsequent Reaction with Electrophile (E+) |

| Lithium Diisopropylamide (LDA) | 2-Lithio-5-iodothiophen-3-yl)(morpholino)methanone | (2-E-5-Iodothiophen-3-yl)(morpholino)methanone |

| n-Butyllithium (n-BuLi) | (5-Lithio-thiophen-3-yl)(morpholino)methanone | (5-E-thiophen-3-yl)(morpholino)methanone |

| tert-Butyllithium (t-BuLi) | (5-Lithio-thiophen-3-yl)(morpholino)methanone | (5-E-thiophen-3-yl)(morpholino)methanone |

This table presents predicted outcomes based on general principles of thiophene reactivity and has not been confirmed by experimental data for the title compound.

Electrophilic Substitution Patterns

Electrophilic aromatic substitution is a fundamental reaction for functionalizing thiophene rings. The regioselectivity of this reaction on this compound would be determined by the combined directing effects of the existing substituents. The morpholino-methanone group is a deactivating, meta-directing group due to its electron-withdrawing nature. The iodine atom is also a deactivating group but is considered an ortho, para-director.

Given the substitution pattern, the available positions for electrophilic attack are C-2 and C-4. The directing effects of the substituents are as follows:

The morpholino-methanone group at C-3 directs incoming electrophiles to the C-5 position (which is already substituted) and, to a lesser extent, the C-2 and C-4 positions (as meta positions relative to C-3 are C-5 and C-1, which is part of the ring). In practice, it deactivates all positions but less so the meta positions.

The iodine atom at C-5 directs incoming electrophiles to the ortho position, C-4.

Considering these effects, the C-4 position is activated by the directing effect of the iodine and is a meta position relative to the deactivating carbonyl group. The C-2 position is also a potential site, being ortho to the carbonyl group's directing influence (less deactivated) and the most intrinsically reactive position of the thiophene ring. Therefore, electrophilic substitution reactions on this compound are expected to yield a mixture of 2- and 4-substituted products, with the precise ratio depending on the nature of the electrophile and the reaction conditions.

Multi-Component Reactions Involving the Compound Scaffold

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. There is currently no specific information in the scientific literature describing the use of this compound as a scaffold in MCRs.

However, the functional groups present in this molecule offer potential for its incorporation into known MCRs. For instance, the aryl iodide at the C-5 position could participate in palladium-catalyzed MCRs. Following a halogen-metal exchange or the formation of an organometallic reagent, the resulting nucleophilic thiophene could be a component in reactions like the Ugi or Passerini reactions if other functional groups are introduced. The development of MCRs involving this scaffold would represent a novel avenue for the rapid generation of diverse and complex thiophene-based molecules.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthetic utility of (5-Iodothiophen-3-yl)(morpholino)methanone lies in the reactivity of its carbon-iodine bond, which readily participates in transition metal-catalyzed cross-coupling reactions. Understanding the mechanisms of these transformations is key to controlling reaction outcomes.

Palladium-catalyzed reactions are central to the derivatization of aryl halides, including iodothiophenes. The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle centered on a palladium complex.

The cycle typically begins with the oxidative addition of the aryl iodide (in this case, the iodothiophene substrate) to a palladium(0) complex. csbsju.edu This is often the rate-determining step and involves the cleavage of the carbon-iodine bond and the formation of an organopalladium(II) intermediate. csbsju.educhemrxiv.org For iodoarenes, this process can occur through different pathways, including an associative displacement of a ligand or a dissociative mechanism, depending on the specific ligands and reaction conditions. berkeley.edu The high reactivity of the C-I bond facilitates this step even with less reactive palladium catalysts. csbsju.edu

Following oxidative addition, the specific pathway depends on the desired transformation. For instance, in Heck-type reactions , an alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the arylated alkene product and regenerates a palladium hydride species, which, after reductive elimination of HX, returns the palladium(0) catalyst to the cycle. Rhodium-catalyzed cascade C-H annulations involving a Heck-type pathway have also been explored for the synthesis of complex thienoacenes. researchgate.net

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is summarized below.

| Step | Description |

| Oxidative Addition | The (5-Iodothiophen-3-yl) substrate reacts with a Pd(0) species, breaking the C-I bond to form a Pd(II) complex. |

| Transmetalation (e.g., Suzuki, Stille) | A second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron, organotin). |

| Migratory Insertion (e.g., Heck) | An alkene or alkyne inserts into the Pd-C bond of the organopalladium intermediate. |

| Reductive Elimination | The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst. |

This table illustrates the fundamental steps in a generalized palladium-catalyzed cross-coupling cycle.

The choice of catalyst and, more importantly, the ligands coordinated to the palladium center are critical for the success of cross-coupling reactions. Ligands modulate the steric and electronic properties of the metal center, thereby influencing reactivity, selectivity, and catalyst stability. nih.gov

Catalysts: Simple palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) iodide (PdI₂) are often used as pre-catalysts. rsc.orgnih.gov These Pd(II) salts are reduced in situ to the active Pd(0) species that enters the catalytic cycle. researchgate.net The efficiency of this reduction and the stability of the resulting catalyst can be highly dependent on the reaction conditions and ligands present. researchgate.net For instance, ligand-less Pd(OAc)₂ has been shown to be effective for the direct arylation of thiophenes, but only at very low catalyst loadings to prevent the formation of inactive palladium black. rsc.org

Ligands:

Phosphine (B1218219) Ligands: These are the most common class of ligands in palladium catalysis. Electron-rich and sterically bulky phosphines (e.g., P(t-Bu)₃, Buchwald-type ligands like SPhos and XPhos) can increase the electron density on the palladium center, which facilitates the oxidative addition step, especially with less reactive aryl chlorides. nih.govresearchgate.net For highly reactive substrates like iodothiophenes, less bulky phosphines such as triphenylphosphine (B44618) may suffice. The structure of the phosphine ligand is a key factor in controlling the outcome and efficiency of the reaction. semanticscholar.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at high temperatures and lead to high catalytic turnover numbers.

Nitrogen-based Ligands: Simple nitrogen-containing ligands have also been studied. For example, kinetic analyses of oxidative addition with iodoarenes ligated by 1-methyl-1H-imidazole have suggested a cooperative mechanism involving two palladium centers. researchgate.net

Theoretical Studies and Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating the properties of molecules and the mechanisms of reactions at an electronic level, offering insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and predict the reactivity of organic molecules, including thiophene (B33073) derivatives. ljast.lyrsc.org

Key parameters calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. ljast.ly

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and bonding interactions within the molecule.

For thiophene derivatives, DFT studies have been used to correlate molecular structure with properties like corrosion inhibition and optoelectronic behavior. ljast.lyub.ac.id Such calculations for this compound could predict its reactivity in electrophilic or nucleophilic substitution reactions and its potential for materials science applications.

| Quantum Chemical Parameter | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

This interactive table summarizes key parameters derived from DFT calculations used to predict molecular reactivity.

DFT calculations are also instrumental in modeling entire reaction pathways for catalytic processes. rsc.org By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.

This modeling can:

Validate Proposed Mechanisms: Compare the energy barriers of different potential pathways to determine the most likely mechanism. For palladium-catalyzed reactions, this can distinguish between associative and dissociative pathways for oxidative addition. researchgate.net

Identify the Rate-Limiting Step: The transition state with the highest energy corresponds to the slowest step in the reaction.

Explain Selectivity: By comparing the activation energies for pathways leading to different products (e.g., regio- or stereoisomers), the observed selectivity can be explained.

Analyze Ligand Effects: Model the reaction with different ligands to understand how they influence the energies of intermediates and transition states, thereby affecting reaction rate and selectivity.

For the derivatization of this compound, computational modeling could be used to optimize reaction conditions by predicting the most effective ligand-catalyst combination for a desired cross-coupling reaction.

While DFT is excellent for static structures and reaction energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility and intermolecular interactions. researchgate.net

For a molecule like this compound, which contains a flexible morpholine (B109124) ring and a rotatable bond between the thiophene and carbonyl group, MD simulations could be applied to:

Explore Conformational Space: Identify the most stable low-energy conformations of the molecule in different environments (e.g., in solution or in a protein binding site).

Analyze Solvation Effects: Study how solvent molecules arrange around the solute and influence its conformation and reactivity.

Investigate Binding Modes: If the molecule is being studied as a potential bioactive agent, MD simulations can model its interaction with a biological target, such as an enzyme or receptor, providing insights into binding stability and affinity. mdpi.com

For instance, MD simulations have been used to study the interaction of thiophene polymers with analytes for chemical sensing applications and to understand the binding geometry of thiophene carboxamide derivatives in biological systems. researchgate.netmdpi.com

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor to Advanced Heterocyclic Systems and Scaffolds

The thiophene (B33073) ring is a core component of many biologically active compounds. (5-Iodothiophen-3-yl)(morpholino)methanone is an excellent starting material for the synthesis of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines. estranky.sknih.govnih.govresearchgate.net These scaffolds are of significant interest in medicinal chemistry, appearing in molecules developed as kinase inhibitors for cancer therapy and as antiplasmodial agents. estranky.sknih.gov

The synthetic strategy typically involves the transformation of the morpholino-methanone group into a functionality, such as an amine, that can participate in a cyclization reaction to form the pyrimidine (B1678525) ring. The iodine atom can be retained for later-stage functionalization or used in an initial cross-coupling reaction to install a desired substituent prior to the formation of the fused ring system. For instance, an amino-thiophene derivative, which can be conceptually derived from the title compound, can react with reagents like formic acid or phosphorus oxychloride to construct the thieno[3,2-d]pyrimidine (B1254671) core. estranky.skresearchgate.net This approach allows for the systematic variation of substituents on the heterocyclic scaffold, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

| Precursor Functionality | Reaction Type | Resulting Heterocycle | Reference |

| 3-Amino-thiophene | Cyclization with formic acid | Thieno[3,2-d]pyrimidin-4-one | estranky.sk |

| 3-Amino-2-cyanothiophene | Conversion to 4-chlorothienopyrimidine | Substituted Thieno[3,2-d]pyrimidines | estranky.sk |

| Substituted Thienopyrimidine | Nucleophilic Aromatic Substitution | 4-Substituted Thieno[3,2-d]pyrimidines | nih.gov |

Application in the Construction of Carbon-Rich Architectures and Conjugated Systems

The presence of the iodine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-rich and conjugated systems. These reactions enable the formation of new C-C bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction pairs the iodo-thiophene with a boronic acid or ester. It is a widely used method for creating biaryl linkages or for attaching alkyl or vinyl groups to the thiophene ring. By coupling the title compound with various aryl boronic acids, complex conjugated molecules can be assembled, which are of interest in materials science for applications in organic electronics.

Sonogashira Coupling: This reaction involves the coupling of the iodo-thiophene with a terminal alkyne. nih.gov It is a powerful method for synthesizing aryl-alkyne structures, which are key components of conjugated polymers and oligomers. The resulting enynes are valuable intermediates that can undergo further transformations. nih.govnih.gov The Sonogashira reaction is noted for its mild conditions and tolerance of a wide range of functional groups.

The table below summarizes typical conditions for these indispensable cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Typical Solvent | Resulting Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, DME, Dioxane | 5-Aryl/Vinyl-thiophene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Cs₂CO₃ | Toluene, THF, DMF | 5-Alkynyl-thiophene |

These reactions transform the simple thiophene precursor into elaborate conjugated systems, demonstrating its role as a fundamental building block in the synthesis of functional organic materials.

Enabling Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target, followed by the optimization of these fragments into more potent leads. This compound possesses the ideal characteristics of a high-value synthetic fragment.

The core structure combines two "privileged scaffolds" known for their frequent appearance in bioactive molecules: the thiophene carboxamide and the morpholine (B109124) ring. mdpi.comjchemrev.comnih.govresearchgate.net The morpholine group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. jchemrev.comnih.gov The thiophene ring serves as a versatile aromatic core that can engage in various interactions with a protein target. nih.gov

Crucially, the iodine atom acts as a well-defined vector for synthetic elaboration. Once the thiophene-morpholine fragment is identified as a binder to a target protein, the iodo-group provides a reliable chemical handle for fragment "growing" or "linking" via the cross-coupling reactions described previously. This allows medicinal chemists to systematically explore the chemical space around the initial fragment hit to enhance binding affinity and develop a potent drug candidate. This strategy is particularly relevant in the development of kinase inhibitors, where thiophene-based scaffolds are prevalent. researchgate.net

Stereoselective Transformations and Chiral Auxiliary Applications

The application of this compound in stereoselective transformations or as a chiral auxiliary is not a widely documented area in the scientific literature. While the carbonyl group within the molecule presents a potential site for asymmetric reactions, such as stereoselective reductions or additions, specific examples employing this substrate are not prominently reported. Similarly, the use of the morpholino group as a chiral auxiliary would require the use of a chiral morpholine derivative in place of the parent achiral structure. The potential for such applications exists based on general principles of asymmetric synthesis; however, detailed research focusing on this specific compound in a stereoselective context is currently limited.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Transformations

The iodine atom at the 5-position of the thiophene (B33073) ring is a prime site for transition-metal-catalyzed cross-coupling reactions. While standard palladium catalysts have been employed, future efforts will likely concentrate on developing and applying novel catalytic systems to enhance reaction efficiency, scope, and selectivity.

A key area of exploration is the use of advanced palladium precatalysts and bulky phosphine-based ligands. Systems based on ligands like SPhos have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions involving bromothiophenes, allowing for lower catalyst loadings (0.25–1 mol%) and achieving high yields (69–93%). semanticscholar.org Future studies should systematically evaluate these catalysts for the more reactive iodo-thiophene scaffold, aiming to achieve high turnover numbers and rates, which are critical for large-scale synthesis. nih.gov Another promising avenue is the palladium-catalyzed 1,4-migration associated with direct C-H arylation, a method that enables the functionalization of the β-position of thiophenes and could be adapted for complex, regioselective transformations. rsc.org

Beyond palladium, research into alternative, more sustainable metal catalysts is crucial. Iron-based catalysts, for example, are gaining attention due to the metal's abundance and low toxicity. tu-dresden.de Developing iron-catalyzed cross-coupling protocols for (5-Iodothiophen-3-yl)(morpholino)methanone could represent a significant step towards greener chemical synthesis.

Table 1: Comparison of Potential Catalytic Systems for Transformations of this compound

| Catalyst System | Ligand Type | Target Reaction | Potential Advantages |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) | Bulky Phosphines (e.g., SPhos) | Suzuki-Miyaura Coupling | Low catalyst loading, high yields, broad substrate scope. semanticscholar.org |

| PdCl(C3H5)(dppb) | Diphosphine | Direct C-H Arylation | Access to novel substitution patterns, high regioselectivity. rsc.org |

| Copper(I) Iodide | 1,2-Diamine Ligands | Iodination/Coupling | Milder reaction conditions, less waste compared to traditional methods. researchgate.net |

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. benthamdirect.com Future research on this compound and its precursors should prioritize the development of sustainable and cost-effective methods. This includes minimizing the use of hazardous reagents and solvents and improving atom economy.

One major focus will be on metal-free synthetic methodologies for constructing the core thiophene ring. nih.govbohrium.com Recent advances have utilized inexpensive and safe sulfur sources like elemental sulfur or potassium sulfide (B99878) in reactions with substrates such as 1,3-diynes or buta-1-enes, completely avoiding transition metals. organic-chemistry.org Another sustainable approach is the direct iodocyclization of precursors like 1-mercapto-3-yn-2-ols, which uses molecular iodine under mild conditions to form 3-iodothiophenes. organic-chemistry.org

Furthermore, the choice of solvent is a critical factor in the environmental impact of a synthesis. Research into replacing traditional volatile organic solvents with greener alternatives such as deep eutectic solvents or ionic liquids for thiophene synthesis has shown promise and should be explored for this specific scaffold. rsc.org One-pot procedures and multicomponent reactions that combine several synthetic steps without isolating intermediates can also significantly improve efficiency and reduce waste. bohrium.com

Table 2: Green Chemistry Approaches for Thiophene Synthesis

| Approach | Key Feature | Example Reagents/Conditions | Sustainability Benefit |

|---|---|---|---|

| Metal-Free Synthesis | Avoidance of transition metal catalysts. | Elemental sulfur (S₈), potassium sulfide (K₂S). nih.govorganic-chemistry.org | Reduces metal toxicity and waste. |

| Alternative Solvents | Replacement of hazardous organic solvents. | Deep eutectic solvents, ionic liquids, water. organic-chemistry.orgrsc.org | Improves safety and reduces environmental pollution. |

| Atom-Economical Reactions | Maximizing the incorporation of starting materials into the final product. | Iodocyclization, [4+1] annulation. bohrium.com | Minimizes waste generation. |

Advanced Mechanistic Studies Utilizing In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. Despite the widespread use of reactions like Grignard additions and cross-coupling, many mechanistic details, especially concerning complex organometallic intermediates, remain unclear. nih.gov The application of advanced in situ spectroscopic techniques offers a powerful tool to probe these reaction pathways in real-time.

Future mechanistic investigations involving this compound could employ a suite of in situ methods. For instance, in situ NMR and IR spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products during a catalytic cycle. nih.gov This can provide invaluable data on reaction kinetics and help identify key catalytic species. The Schlenk equilibrium, which governs the composition of Grignard reagents in solution, is a prime example of a process that can be elucidated using techniques like 25Mg-NMR. nih.gov

X-ray absorption spectroscopy (XAS) and other synchrotron-based techniques could be used to determine the oxidation state and coordination environment of the metal center in catalysts throughout the reaction, shedding light on steps like oxidative addition and reductive elimination in palladium-catalyzed couplings. nih.gov Such detailed mechanistic insights would enable the rational design of more efficient catalysts and the fine-tuning of reaction conditions to minimize side reactions and improve yields.

Table 3: Application of In Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Example Application |

|---|---|---|

| In Situ NMR Spectroscopy | Real-time concentration of species, structural information on intermediates. | Monitoring the progress of Suzuki-Miyaura coupling reactions. acs.org |

| In Situ IR Spectroscopy | Detection of functional group changes, coordination of ligands to metal centers. | Observing carbonyl coordination during Grignard addition to the methanone (B1245722) group. nih.gov |

| X-Ray Spectroscopy | Oxidation state, coordination number, and geometry of the catalyst's metal center. | Elucidating the structure of active palladium species in a cross-coupling cycle. |

Design of Next-Generation Building Blocks Based on the this compound Scaffold

The true value of this compound lies in its potential as a foundational scaffold for creating novel, high-value molecules. Future research will focus on leveraging this building block to design next-generation materials for applications in optoelectronics, medicinal chemistry, and agrochemistry. semanticscholar.orgresearchgate.net

In materials science, the thiophene core is a well-known component of organic semiconductors. The this compound scaffold can be elaborated through reactions like Sonogashira or Suzuki-Miyaura coupling to create extended π-conjugated systems. researchgate.netmdpi.com By systematically varying the groups attached at the 5-position, researchers can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials, optimizing them for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). researchgate.net

In medicinal chemistry, the thiophene ring is a privileged structure found in numerous pharmaceuticals. nih.gov The scaffold provides a platform for creating libraries of diverse compounds through derivatization at the iodine position. These new chemical entities can then be screened for various biological activities. The morpholino group can also influence the pharmacokinetic properties of the final molecules. The design of these building blocks can be inspired by existing molecular architectures or aimed at creating entirely new classes of compounds for therapeutic applications. nih.govresearchgate.net

Table 4: Potential Applications of Derivatives from the this compound Scaffold

| Derivative Class | Synthetic Transformation | Target Application Area | Desired Property |

|---|---|---|---|

| Aryl- or Heteroaryl-Thiophenes | Suzuki-Miyaura Coupling | Organic Electronics | Tunable band gap, high charge mobility. researchgate.net |

| Alkynyl-Thiophenes | Sonogashira Coupling | Nonlinear Optics, Molecular Wires | Extended π-conjugation, specific optical properties. mdpi.com |

| Aminated Thiophenes | Buchwald-Hartwig Amination | Medicinal Chemistry | Interaction with biological targets, improved solubility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.